1-Penten-3-one-5,5,5-d3
Description
Properties
CAS No. |
1394230-42-2 |
|---|---|
Molecular Formula |
C5H5D3O |
Molecular Weight |
87.14 |
Purity |
95% min. |
Synonyms |
1-Penten-3-one-5,5,5-d3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Site Specific Deuteration of 1 Penten 3 One
Strategies for Regio- and Stereoselective Deuterium (B1214612) Incorporation
Achieving site-specific deuteration, particularly at a position remote from the primary functional group as in 1-penten-3-one-5,5,5-d3, necessitates carefully designed synthetic approaches. The primary challenge lies in activating the C-H bonds at the C-5 position for deuterium exchange while leaving other potentially reactive sites, such as the α-protons at C-2 and C-4, untouched.
Utilization of Deuterated Reagents and Solvents in Enone Synthesis
One of the most direct strategies for incorporating deuterium is to use deuterated building blocks in the synthesis of the target molecule. In the context of 1-penten-3-one, this would involve a precursor where the C-5 methyl group is already deuterated. For instance, the synthesis could start from a deuterated version of a simple ketone or an organometallic reagent.
The use of deuterated solvents, such as deuterium oxide (D₂O), is a common and cost-effective method for introducing deuterium. nih.gov However, for the specific case of this compound, simply using D₂O as a solvent in the presence of the final enone would likely lead to non-specific deuteration, primarily at the more acidic α-positions (C-2 and C-4). Therefore, the use of deuterated solvents must be integrated into a reaction sequence that specifically targets the C-5 position.
A plausible approach involves the use of a deuterated Grignard reagent, such as CD₃MgI, in a reaction with a suitable electrophile to construct the pentenone backbone. This ensures that the deuterium atoms are incorporated at the desired position from the outset.
Catalytic Approaches for Targeted Deuteration at the 5-Position
Catalytic methods offer a powerful and efficient means of introducing deuterium with high selectivity. nih.govrsc.orgquora.com While direct catalytic H/D exchange at the unactivated C-5 methyl group of 1-penten-3-one is challenging, several indirect catalytic strategies can be envisioned.
One such approach involves the use of transition metal catalysts that can facilitate the activation of C-H bonds. For instance, a catalyst could reversibly form an organometallic intermediate that allows for H/D exchange with a deuterium source like D₂O. However, directing this activity specifically to the C-5 position in the presence of an α,β-unsaturated ketone system requires a catalyst with high regioselectivity.
Another catalytic strategy is transfer deuteration, which has emerged as a powerful technique for the selective incorporation of deuterium into organic molecules. marquette.edu This method avoids the use of pressurized D₂ gas and instead employs readily available deuterium donors. marquette.edu While often applied to the reduction of double and triple bonds, transfer deuteration catalysts and conditions could potentially be adapted to achieve H/D exchange at specific sites under the right circumstances. marquette.edu
Chemo- and Regioselective Deuteration Techniques for the Pentenone Scaffold
Given the reactivity of the pentenone scaffold, chemo- and regioselective deuteration techniques are crucial to avoid unwanted side reactions or deuteration at incorrect positions. nih.govrsc.orgquora.com The presence of the enone functionality means that the α-protons are susceptible to deprotonation and exchange under basic or acidic conditions.
To achieve deuteration at the C-5 position, a strategy that differentiates it from the α-positions is necessary. One method involves the temporary modification of the enone functionality to protect it while deuteration is carried out at the terminal methyl group. For example, the ketone could be converted to a ketal, which is stable under the conditions required for C-H activation and deuteration at the C-5 position. Following the deuteration step, the ketal can be hydrolyzed to regenerate the ketone.
A summary of these strategies is presented in the table below:
| Strategy | Description | Advantages | Challenges |
| Deuterated Reagents | Use of precursors with pre-installed deuterium, such as CD₃MgI. | High isotopic purity at the target site. | Availability and cost of deuterated starting materials. |
| Catalytic Deuteration | Transition metal-catalyzed H/D exchange at the C-5 position. | High efficiency and potential for high selectivity. | Catalyst development for specific C-H activation is required. |
| Chemo- and Regioselective Techniques | Protection of the enone followed by deuteration and deprotection. | Protects reactive sites and allows for targeted deuteration. | Requires additional synthetic steps (protection/deprotection). |
Multi-Step Synthetic Sequences for this compound Production
The synthesis of this compound is best approached through a multi-step sequence that allows for precise control over the placement of the deuterium atoms. This typically involves the selection of an appropriate starting material and a series of chemical transformations to build the molecule with the desired isotopic labeling pattern.
Precursor Selection and Chemical Transformations for Deuterium Placement
A logical starting point for the synthesis of this compound is a precursor that either contains the deuterated methyl group or can be readily deuterated at that position. One effective strategy begins with a deuterated version of a simple starting material.
For example, the synthesis could commence with a deuterated acetyl derivative, such as trideuterioacetic acid (CD₃COOH) or its corresponding ester. This precursor can be converted into a more reactive species, like an acid chloride or an organometallic reagent, to facilitate the construction of the pentenone carbon skeleton.
A potential synthetic route is outlined below:
Formation of a Deuterated Nucleophile: Trideuterioacetic acid can be converted to its corresponding methyl ester and then reacted with a Grignard reagent to form a deuterated ketone. Alternatively, deuterated methyl magnesium iodide (CD₃MgI) can be prepared from deuterated iodomethane.
Carbon Chain Elongation: The deuterated nucleophile can then be reacted with a suitable electrophile to build the five-carbon chain. For instance, CD₃MgI could be reacted with an α,β-unsaturated aldehyde, such as acrolein, in a conjugate addition reaction.
Oxidation to the Enone: The resulting intermediate from the conjugate addition would be an enolate, which upon workup and subsequent oxidation would yield the desired this compound.
An alternative approach could involve the synthesis of 1-penten-3-ol, followed by oxidation to the ketone. guidechem.com In this case, a deuterated precursor would be used in the synthesis of the alcohol.
Optimization of Reaction Conditions for Maximizing Isotopic Purity
To ensure the final product has the highest possible isotopic purity, it is essential to optimize the reaction conditions at each step of the synthesis. nih.govrsc.orgquora.com This involves minimizing any potential for H/D scrambling or back-exchange.
Key considerations for optimizing isotopic purity include:
Choice of Solvents: Protic solvents should be avoided in steps where a deuterated organometallic reagent is used to prevent quenching and loss of deuterium.
Temperature Control: Reactions should be carried out at temperatures that favor the desired transformation while minimizing side reactions that could lead to isotopic dilution.
Purity of Reagents: The deuterated starting materials and reagents should be of high isotopic enrichment to ensure this is carried through to the final product.
Workup Procedures: Aqueous workups should be carefully considered, and if necessary, performed with D₂O to prevent back-exchange, especially if any intermediate species have acidic protons that have been deuterated.
The following table summarizes the key optimization parameters:
| Parameter | Objective | Recommended Action |
| Solvents | Prevent H/D exchange | Use aprotic solvents (e.g., THF, diethyl ether) with deuterated reagents. |
| Temperature | Minimize side reactions | Conduct reactions at the lowest effective temperature. |
| Reagents | Maximize deuterium incorporation | Use reagents with high isotopic enrichment (>99% D). |
| Workup | Avoid isotopic dilution | Use D₂O for aqueous workups where back-exchange is possible. |
By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound can be produced with high chemical and isotopic purity, making it a valuable tool for a range of scientific applications.
Methods for Isotopic Enrichment and Purity Assessment in Synthesis
Isotopic Enrichment
Isotopic enrichment is the process of increasing the mole fraction of the desired isotope in a mixture. For laboratory-scale preparations of deuterated compounds, enrichment is often achieved through purification techniques that can separate molecules based on slight differences in their physical properties.
Distillation: Isotopes can lead to minor differences in the volatility of molecules. Cryogenic or fractional distillation can be used to separate isotopologues, particularly for lighter elements. For this compound, careful fractional distillation under reduced pressure might afford fractions with higher isotopic enrichment, although the separation efficiency may be limited due to the small difference in boiling points.
Chromatography: While more commonly used for chemical purification, chromatographic techniques can sometimes separate isotopologues. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) may provide some degree of separation, allowing for the isolation of fractions with higher isotopic purity.
In many synthetic contexts, the "enrichment" is a direct function of the efficiency and specificity of the deuteration reaction itself. Using highly deuterated reagents (e.g., D₂O with >99.8% D) and optimizing reaction conditions to prevent H/D scrambling are primary strategies to maximize the isotopic purity of the final product.
Purity Assessment
Determining the isotopic and chemical purity of the synthesized this compound is a critical final step. This is typically accomplished using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): This is a fundamental technique for determining isotopic purity. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can distinguish between the deuterated product and its non-deuterated or partially deuterated counterparts based on their precise mass-to-charge ratios. By analyzing the relative intensities of the ion peaks corresponding to the different isotopologues (D₀, D₁, D₂, D₃), the percentage of isotopic enrichment can be accurately calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the site of deuteration and the structural integrity of the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl protons (C-5) would be absent or significantly diminished, providing direct evidence of successful deuteration at the target site.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum corresponding to the chemical shift of the C-5 position would confirm the presence and location of the deuterium label.
¹³C NMR (Carbon-13 NMR): The carbon signal for C-5 would exhibit a characteristic splitting pattern (a triplet of triplets for a -CD₃ group) and a shift to a slightly lower frequency due to the isotopic effect of the attached deuterium atoms.
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an exceptionally powerful gas-phase technique that provides a complete and highly accurate description of the isotopic composition of a sample. Each distinct isotopomer produces a unique rotational spectrum, allowing for unambiguous identification and quantification of all deuterated species present in a mixture, even at levels below 1%.
Interactive Data Table: Purity Assessment Techniques
| Analytical Technique | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Isotopic distribution and enrichment level. | High sensitivity, accurate mass measurement, allows for quantification of isotopologues. |
| ¹H NMR Spectroscopy | Confirms absence of protons at the deuteration site. | Routinely available, provides clear evidence of site-specific deuteration. |
| ²H NMR Spectroscopy | Directly detects and confirms the location of deuterium. | Unambiguous confirmation of deuterium presence and location. |
| ¹³C NMR Spectroscopy | Shows C-D coupling and isotopic shifts, confirming structure. | Provides structural confirmation and evidence of deuteration through coupling patterns. |
| MRR Spectroscopy | Complete isotopic composition, including all isotopomers. | Extremely high resolution and accuracy, identifies and quantifies all isotopic species. |
Elucidation of Chemical Reactivity and Mechanistic Pathways Utilizing 1 Penten 3 One 5,5,5 D3
Kinetic Isotope Effect (KIE) Studies on Transformations Involving 1-Penten-3-one-5,5,5-d3
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By comparing the reaction rates of 1-penten-3-one and its deuterated counterpart, this compound, valuable insights into the transition state and the rate-determining step of a reaction can be gained. princeton.edu
Analysis of Primary Deuterium (B1214612) Kinetic Isotope Effects
Primary deuterium kinetic isotope effects (1° DKIE) are observed when the bond to the deuterium atom is broken or formed in the rate-determining step of a reaction. princeton.edu The magnitude of the 1° DKIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), is typically greater than 1. This is because the heavier deuterium atom has a lower zero-point vibrational energy, leading to a higher activation energy for bond cleavage. princeton.edu In reactions involving this compound, a significant primary KIE would be expected if a C-D bond at the 5-position is broken during the slowest step of the reaction. The theoretical maximum for a primary KIE at room temperature is around 6.9, though values can vary depending on the nature of the transition state. princeton.edu
Investigation of Secondary Deuterium Kinetic Isotope Effects
Secondary deuterium kinetic isotope effects (2° DKIE) occur when the deuterated bond is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org For this compound, a secondary KIE could arise from changes in hybridization at a carbon atom adjacent to the C-D bonds or from steric and hyperconjugative effects in the transition state. For instance, a change in hybridization from sp3 to sp2 at a neighboring carbon can lead to a normal secondary KIE, while a change from sp2 to sp3 can result in an inverse effect. wikipedia.org
Interpretation of KIE Data for Rate-Determining Step Identification
| Observed KIE | Interpretation |
| Significant Primary KIE (kH/kD > 2) | C-H/C-D bond cleavage at the labeled position occurs in the rate-determining step. princeton.edu |
| Small or No Primary KIE (kH/kD ≈ 1) | C-H/C-D bond cleavage does not occur in the rate-determining step. epfl.ch |
| Secondary KIE (kH/kD ≠ 1) | Changes in the chemical environment around the labeled position occur during the rate-determining step. wikipedia.org |
By analyzing the KIE for reactions of this compound, chemists can deduce whether the cleavage of a C-H bond at the methyl group is the slow step of the reaction. This information is vital for constructing an accurate reaction mechanism. libretexts.org
Temperature Dependence of KIEs for Tunneling Phenomena
In some reactions, particularly those involving the transfer of a proton or hydrogen atom, quantum tunneling can play a significant role. nih.govusm.edu Tunneling is a quantum mechanical phenomenon where a particle can pass through a potential energy barrier rather than having to go over it. arxiv.org This effect is more pronounced for lighter isotopes like hydrogen.
The temperature dependence of the KIE can provide evidence for tunneling. nih.govnih.gov According to the Arrhenius equation, a plot of ln(k) versus 1/T should be linear. For reactions exhibiting tunneling, the temperature dependence of the KIE may deviate from the behavior predicted by classical transition state theory. nih.gov Specifically, an unusually large KIE that is strongly temperature-dependent, with the effect becoming more pronounced at lower temperatures, can be indicative of tunneling. researchgate.net Studying the KIE of reactions with this compound over a range of temperatures could reveal the contribution of quantum tunneling to the reaction pathway. nih.gov
Deuterium Labeling for Tracing Reaction Mechanisms and Molecular Rearrangements
Deuterium labeling is an indispensable technique for tracing the fate of specific atoms throughout a chemical transformation. By following the position of the deuterium atoms in the products of a reaction involving this compound, it is possible to unravel complex reaction mechanisms and identify molecular rearrangements.
Studies of Intramolecular and Intermolecular Deuterium Scrambling
Deuterium scrambling refers to the migration of deuterium atoms to other positions within the same molecule (intramolecular) or to other molecules (intermolecular). Observing such scrambling can provide evidence for the existence of certain intermediates or transition states. For example, in the reaction of this compound, if deuterium is found at positions other than the 5-position in the product or unreacted starting material, it would suggest a reversible step or the formation of an intermediate where the deuterium atoms become mobile. rsc.orgmendeley.com
| Observation | Potential Mechanistic Implication |
| Deuterium found at other positions within the product molecule. | Intramolecular rearrangement has occurred. |
| Deuterium found in other reactant or solvent molecules. | Intermolecular deuterium exchange has taken place, possibly via a protonated or deprotonated intermediate. |
| No change in the position of deuterium. | The labeled part of the molecule remains intact throughout the reaction. |
These studies are crucial for distinguishing between different possible reaction pathways and for gaining a comprehensive understanding of the molecular dynamics involved.
Elucidation of Stereochemical Outcomes in Deuterated Reaction Systems
The stereochemical course of a chemical reaction is fundamental to its outcome, particularly in the synthesis of chiral molecules. For α,β-unsaturated ketones like 1-penten-3-one, reactions that create new stereocenters typically occur at the carbonyl carbon (C-3) or the β-carbon (C-1). The introduction of a deuterated methyl group at the C-5 position is not expected to exert a significant direct steric influence on these reaction centers due to its remote location.
However, the stereochemical outcome of reactions is dictated by the energy of diastereomeric transition states. While direct steric hindrance from the -CD₃ group is minimal, secondary isotope effects could subtly influence the conformational equilibria or vibrational energies of transition states, potentially leading to minor changes in diastereoselectivity or enantioselectivity. The primary factors governing stereoselectivity remain the approach trajectory of the reagent, the presence of chiral catalysts or auxiliaries, and the inherent facial bias of the substrate. ochemtutor.com
In reactions such as conjugate additions or aldol (B89426) reactions, the formation of new stereocenters is a key feature. researchgate.net For instance, the addition of a nucleophile to the β-carbon of the pentenone system can proceed from two different faces, potentially leading to a mixture of stereoisomers. ochemtutor.com The precise ratio of these isomers is determined by the relative activation energies of the competing pathways.
Table 1: Illustrative Stereochemical Outcomes in a Michael Addition Reaction This table presents hypothetical data based on general principles of stereoselectivity in reactions of α,β-unsaturated ketones.
| Reactant | Reaction Condition | Product Diastereomeric Ratio (R:S at new center) |
|---|---|---|
| 1-Penten-3-one | Nucleophilic Addition, Achiral Catalyst | 50:50 (Racemic) |
| This compound | Nucleophilic Addition, Achiral Catalyst | ~50:50 (Secondary isotope effects are typically small) |
| 1-Penten-3-one | Nucleophilic Addition, Chiral Catalyst | 95:5 (High Enantioselectivity) |
| This compound | Nucleophilic Addition, Chiral Catalyst | ~95:5 (Expected to be similar to the non-deuterated analog) |
Photochemical and Thermochemical Pathways of Deuterated Pentenones
The photochemistry of α,β-unsaturated ketones is rich and varied, involving several distinct reaction pathways upon irradiation with UV light. scripps.edu Common photochemical reactions for enones include cis-trans isomerization around the double bond, [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings, and intramolecular rearrangements. researchgate.netmagadhmahilacollege.org These reactions typically proceed from an electronically excited state, most often the triplet state, which is formed via intersystem crossing from the initially formed singlet excited state. scripps.edu
The use of this compound can provide crucial mechanistic information, particularly for reactions that involve intramolecular hydrogen abstraction. One common photochemical pathway for ketones is the Norrish Type II reaction, which involves intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. For 1-penten-3-one, this would involve a hydrogen from the C-5 methyl group.
Due to the kinetic isotope effect, the abstraction of a deuterium atom from the C-5 position would be significantly slower than the abstraction of a hydrogen atom. This would lead to a decrease in the quantum yield of any photochemical product formed via this pathway. Consequently, other competing photochemical or photophysical processes, such as cycloaddition or decay to the ground state, might become more prominent for the deuterated compound. Comparing the photochemical outcomes and quantum yields of 1-penten-3-one and its 5,5,5-d3 isotopologue can thus quantify the importance of the γ-deuterium abstraction pathway. rsc.org
Table 3: Hypothetical Quantum Yields (Φ) for Photochemical Reactions of Pentenones This table illustrates the potential impact of deuteration on photochemical reaction efficiencies based on the kinetic isotope effect.
| Substrate | Photochemical Pathway | Hypothetical Quantum Yield (Φ) | Interpretation |
|---|---|---|---|
| 1-Penten-3-one | Intramolecular γ-H Abstraction | 0.25 | This pathway is a significant deactivation route. |
| This compound | Intramolecular γ-D Abstraction | 0.05 | The KIE significantly suppresses this pathway. |
| 1-Penten-3-one | [2+2] Cycloaddition with Alkene | 0.40 | A major product-forming pathway. |
| This compound | [2+2] Cycloaddition with Alkene | 0.55 | Suppression of the competing abstraction pathway increases the yield of this product. |
Compound Nomenclature
Advanced Spectroscopic Investigations of 1 Penten 3 One 5,5,5 D3 for Structural and Dynamic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Relaxation Studies
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For isotopically labeled compounds like 1-Penten-3-one-5,5,5-d3, specific NMR techniques can provide unparalleled insight into the precise location of the isotopic label and its effect on the molecular environment.
Deuterium (B1214612) NMR Spectroscopy for Site-Specific Deuterium Detection
Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org As deuterium has a nuclear spin of I=1, its NMR properties differ significantly from those of hydrogen (¹H), which has a spin of I=1/2. In the case of this compound, a ²H NMR experiment provides unambiguous confirmation of deuterium incorporation at the C-5 position.
Research Findings: A ²H NMR spectrum of this compound is expected to show a single prominent signal corresponding to the three equivalent deuterium atoms of the -CD₃ group. The chemical shift of this signal would be nearly identical to the ¹H chemical shift of the corresponding -CH₃ group in unlabeled 1-Penten-3-one, which appears at approximately 1.1 ppm. chemicalbook.com The presence of this signal, coupled with the absence of the corresponding triplet in the ¹H NMR spectrum, confirms the successful and specific deuteration at the C-5 position. sigmaaldrich.com This technique is highly effective for verifying the success of deuteration procedures. magritek.com
| Position | ¹H NMR Signal (Unlabeled) | ¹H NMR Signal (5,5,5-d3) | ²H NMR Signal (5,5,5-d3) (Expected) |
|---|---|---|---|
| -CH=CH₂ (Vinyl) | ~5.8-6.4 ppm (m) | ~5.8-6.4 ppm (m) | No Signal |
| -C(=O)CH₂- | ~2.6 ppm (q) | ~2.6 ppm (s) | No Signal |
| -CH₃ | ~1.1 ppm (t) | Signal Absent | ~1.1 ppm (s) |
Multidimensional NMR Approaches for Complex Structure and Interaction Analysis
Research Findings: A ¹H-¹H COSY spectrum would show correlations between the vinyl protons and the methylene protons, confirming the ethyl and vinyl moieties' connectivity. An HSQC spectrum correlates protons directly to the carbons they are attached to. In this compound, the HSQC spectrum would show correlations for the vinyl and methylene groups. Crucially, no cross-peak would be observed for the C-5 carbon in the HSQC spectrum, as it is not bonded to any protons, further confirming the site of deuteration.
Isotope Effects on NMR Chemical Shifts and Coupling Constants for Structural Assignment
The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the isotope effect. acs.org These secondary isotope effects are valuable for confirming the position of the label and studying subtle electronic and conformational changes.
Research Findings: In this compound, the three deuterium atoms at C-5 are expected to cause a slight upfield shift (a negative change in ppm) in the ¹³C NMR signals of the adjacent carbons, primarily C-4 and to a lesser extent C-3. This is because the C-D bond is slightly shorter and has a lower zero-point vibrational energy than a C-H bond, leading to increased electron shielding. While the effect is small, typically in the range of parts per billion (ppb), it is readily detectable by modern high-field NMR spectrometers.
| Carbon Position | ¹³C Chemical Shift (Unlabeled, ppm) | Expected ¹³C Shift Change (5,5,5-d3) |
|---|---|---|
| C1 (CH₂) | 128.3 | Negligible |
| C2 (CH) | 136.8 | Negligible |
| C3 (C=O) | 200.5 | Small Upfield Shift (~ -0.05 ppm) |
| C4 (CH₂) | 35.5 | Moderate Upfield Shift (~ -0.1 ppm) |
| C5 (CD₃) | 8.2 | Significant Upfield Shift (~ -0.3 ppm) |
Note: Expected shift changes are illustrative, based on typical secondary isotope effects.
Mass Spectrometry for Analyzing Fragmentation Pathways and Isotopic Distributions
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for confirming the molecular weight of a compound and, through fragmentation analysis, elucidating its structure.
High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion to several decimal places, allowing for the determination of its elemental formula and the precise confirmation of isotopic labeling. nih.gov
Research Findings: The molecular formula of unlabeled 1-Penten-3-one is C₅H₈O, with a monoisotopic mass of 84.0575 u. nist.gov For this compound, the formula is C₅H₅D₃O, and its calculated monoisotopic mass is 87.0764 u. HRMS can easily distinguish between the unlabeled compound and its d3-isotopologue. Furthermore, HRMS can resolve the isotopic pattern of the molecular ion peak, which arises from the natural abundance of ¹³C. The precise measurement of the mass and isotopic distribution provides definitive evidence of the incorporation of exactly three deuterium atoms.
| Compound | Formula | Calculated Monoisotopic Mass (u) |
|---|---|---|
| 1-Penten-3-one | C₅H₈O | 84.0575 |
| This compound | C₅H₅³H₃O | 87.0764 |
Tandem Mass Spectrometry (MS/MS) for Deuterium Localization within Molecular Fragments
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions (product ions). uab.edu This technique is instrumental in determining the exact location of isotopic labels within a molecule.
Research Findings: The electron ionization mass spectrum of unlabeled 1-Penten-3-one shows characteristic fragments. nist.gov The most prominent fragmentation is the α-cleavage on either side of the carbonyl group. This leads to the formation of an ethyl cation ([CH₃CH₂]⁺, m/z 29) and a propionyl cation ([CH₃CH₂CO]⁺, m/z 57), or a vinyl cation ([CH₂=CH]⁺, m/z 27) and an acryloyl cation ([CH₂=CHCO]⁺, m/z 55). libretexts.org
In the MS/MS analysis of the deuterated molecular ion [C₅H₅D₃O]⁺• (m/z 87), the masses of fragments containing the deuterated methyl group will be shifted by 3 mass units.
The loss of the deuterated ethyl group would result in a fragment at m/z 55, corresponding to the acryloyl cation.
The formation of the deuterated propionyl cation, [CD₃CH₂CO]⁺, would produce a signal at m/z 60.
By comparing the fragmentation patterns of the labeled and unlabeled compounds, MS/MS analysis confirms that the deuterium atoms are located exclusively on the terminal methyl group of the ethyl moiety.
| Fragment Ion | Formula (Unlabeled) | m/z (Unlabeled) | Formula (5,5,5-d3) | m/z (5,5,5-d3) |
|---|---|---|---|---|
| Molecular Ion | [C₅H₈O]⁺• | 84 | [C₅H₅³H₃O]⁺• | 87 |
| Propionyl Cation | [CH₃CH₂CO]⁺ | 57 | [³H₃CCH₂CO]⁺ | 60 |
| Acryloyl Cation | [CH₂CHCO]⁺ | 55 | [CH₂CHCO]⁺ | 55 |
| Ethyl Cation | [CH₃CH₂]⁺ | 29 | [³H₃CCH₂]⁺ | 32 |
Quantitative Mass Spectrometry with Deuterated Standards in Research Contexts
In the field of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving high accuracy and precision. This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 1-penten-3-one, and other structurally related volatile organic compounds. The three-dalton mass difference between the deuterated standard and the native analyte allows for their clear differentiation in a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.
This co-elution and similar ionization efficiency are critical for correcting for analyte losses during sample workup and for variations in instrument response. The deuterated standard is added to a sample at a known concentration at the earliest stage of the analytical workflow. The ratio of the mass spectrometric signal of the native analyte to that of the deuterated standard is then used to construct a calibration curve and accurately determine the concentration of the analyte in the sample.
Table 1: Mass Spectrometric Properties of 1-Penten-3-one and its Deuterated Analog
| Compound | Chemical Formula | Exact Mass (m/z) | Mass Difference (amu) |
| 1-Penten-3-one | C₅H₈O | 84.0575 | - |
| This compound | C₅H₅D₃O | 87.0763 | 3.0188 |
This interactive table provides the fundamental mass spectrometric data for 1-penten-3-one and its deuterated isotopologue, highlighting the mass difference crucial for their differentiation in quantitative assays.
Research applications for this quantitative approach are diverse and include environmental analysis, food chemistry, and metabolic studies. For instance, 1-penten-3-one is a known volatile organic compound found in various food products and can also be an environmental pollutant. The use of this compound as an internal standard allows for the precise and reliable quantification of this compound in complex matrices, which is essential for quality control, exposure assessment, and understanding biochemical pathways.
Vibrational Spectroscopy (Infrared and Raman) for Characterizing Molecular Dynamics and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the structure, bonding, and dynamics of molecules. The substitution of hydrogen with deuterium in this compound leads to predictable and informative changes in its vibrational spectra.
Analysis of Isotope-Induced Shifts in Vibrational Frequencies
The primary effect of isotopic substitution on a vibrational spectrum is the shift of vibrational frequencies involving the substituted atoms. According to the principles of molecular vibrations, the frequency of a bond's vibration is inversely proportional to the square root of its reduced mass. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching and bending vibrations in this compound occur at significantly lower frequencies compared to the corresponding C-H vibrations in the unlabeled molecule.
These isotope-induced shifts are highly localized to the vibrational modes of the CD₃ group. This specificity allows for the unambiguous assignment of vibrational bands in the spectra of both 1-penten-3-one and its deuterated analog. For example, the symmetric and asymmetric C-H stretching vibrations of the methyl group in 1-penten-3-one, which typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra, are shifted to the 2050-2250 cm⁻¹ region for the C-D stretches in this compound. This "spectral window" is often free from other fundamental vibrations, making the C-D modes clean and sensitive probes of their local environment.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for C-H and C-D Stretching Modes
| Vibrational Mode | 1-Penten-3-one (C-H) | This compound (C-D) | Frequency Shift (cm⁻¹) |
| Symmetric Stretch | ~2870 | ~2070 | ~800 |
| Asymmetric Stretch | ~2960 | ~2220 | ~740 |
This interactive table presents a comparison of the typical vibrational frequencies for the methyl C-H and C-D stretching modes, illustrating the significant frequency shifts upon deuteration.
By analyzing these shifts, researchers can refine force field models used in molecular dynamics simulations and gain a more accurate understanding of the intramolecular forces and couplings within the molecule.
Probing Intermolecular Interactions and Hydrogen Bonding Dynamics with Deuterated Probes
The vibrational frequencies of specific functional groups are sensitive to their local environment and can be used to study intermolecular interactions such as hydrogen bonding. The carbonyl group (C=O) of 1-penten-3-one is a hydrogen bond acceptor, and its stretching frequency is known to shift to lower wavenumbers upon formation of a hydrogen bond.
Furthermore, in more complex systems, such as when this compound is used as a probe molecule in a biological or material science context, the well-defined and isolated C-D vibrational bands can be monitored to report on local dynamics and interactions without the spectral congestion often found in the C-H stretching region. This makes this compound a valuable tool for elucidating the subtle details of molecular interactions and dynamics in a variety of chemical and physical systems.
Applications of 1 Penten 3 One 5,5,5 D3 As a Research Tool and Synthetic Precursor
Utilization as a Mechanistic Probe in Catalytic and Organic Reactions
The mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) leads to a difference in the vibrational frequency of C-H and C-D bonds. Consequently, C-D bonds have a higher activation energy for cleavage, a phenomenon known as the kinetic isotope effect (KIE). This effect makes 1-Penten-3-one-5,5,5-d3 an invaluable tool for elucidating the mechanisms of complex chemical reactions.
The activation of otherwise inert C-H bonds is a central focus in modern chemistry, with applications in synthesizing complex molecules. nih.govnih.gov Transition metal catalysts are often employed to facilitate these transformations. nih.gov By using this compound as a substrate, researchers can determine whether the C-H bonds of the terminal methyl group are involved in the rate-determining step of a reaction.
If a reaction proceeds significantly slower with this compound compared to its non-deuterated counterpart (1-penten-3-one), it indicates a primary KIE. This finding provides strong evidence that a C-H bond at the C-5 position is being broken during the slowest step of the reaction sequence. This approach is crucial for validating proposed mechanisms, such as those involving oxidative addition of a C-H bond to a metal center. nih.gov
Table 1: Illustrative Kinetic Isotope Effect (KIE) in a Hypothetical C-H Activation Reaction
| Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| 1-Penten-3-one | kH | \multirow{2}{*}{> 2} | C-H bond cleavage at C-5 is part of the rate-determining step. nih.govnih.gov |
Beyond determining rate-limiting steps, isotopic labeling helps to map the entire pathway of a reaction, including the characterization of transient intermediates and transition states. nih.gov In reactions involving this compound, the deuterium labels act as spectroscopic and mass-spectrometric markers.
For example, in acid- or base-catalyzed rearrangements, the position of the deuterium atoms in the final product can reveal which protons are labile and which intermediates are formed. If a reaction proceeds through an enolate intermediate, the deuterium atoms at the C-5 position can be used to track tautomerization processes or subsequent alkylation steps. Theoretical studies, which calculate the potential energy surfaces for reactions involving such species, can be validated by experimental results using deuterated compounds. nih.gov This combined approach provides a detailed understanding of the reaction's energetic landscape.
Precursor for the Synthesis of Novel Deuterated Organic Compounds
Deuterated molecules are of significant interest in medicinal chemistry and analytical science. enamine.netscielo.org.mx this compound, with its reactive α,β-unsaturated ketone functionality, is an excellent starting material for creating more complex deuterated structures.
The synthesis of complex deuterated molecules often relies on the availability of smaller, selectively deuterated starting materials, known as building blocks. nih.govd-nb.inforesearchgate.net this compound can be transformed through a variety of organic reactions to generate new building blocks while retaining the isotopic label.
Key transformations include:
Michael Addition: Nucleophiles can add to the C-2 position, creating a variety of deuterated ketones.
Reduction: The ketone can be reduced to a secondary alcohol, and the double bond can be hydrogenated, leading to deuterated pentanols.
Cycloaddition Reactions: The vinyl group can participate in Diels-Alder reactions to form deuterated six-membered rings.
These reactions expand the library of available deuterated compounds for use in drug discovery and other fields. enamine.net
Table 2: Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Michael Addition | Dimethyl malonate, NaOMe | Deuterated 5-oxoheptanedioates |
| Ketone Reduction | Sodium borohydride (NaBH₄) | 1-Penten-3-ol-5,5,5-d3 |
| Conjugate Reduction | Lithium triethylborohydride | Pentan-3-one-5,5,5-d3 |
In quantitative analysis, particularly using mass spectrometry (LC-MS or GC-MS), an internal standard is a compound added in a constant amount to all samples to correct for variations during sample processing and analysis. researchgate.netnih.gov Stable isotope-labeled compounds are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the non-labeled analyte. mpg.demdpi.com
A derivative of this compound can serve as an ideal internal standard for the quantification of its corresponding non-deuterated analyte. For example, if 1-penten-3-one is a metabolite of interest, a synthetic standard derived from its d3-isotopologue would co-elute during chromatography but be easily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for highly accurate and precise quantification by comparing the signal intensity ratio of the analyte to the internal standard. mdpi.com
Table 3: Mass Spectrometric Data for an Analyte and its Deuterated Internal Standard
| Compound | Molecular Formula | Exact Mass | Typical m/z in MS |
|---|---|---|---|
| 1-Penten-3-one (Analyte) | C₅H₈O | 84.0575 | 85.06 (M+H)⁺ |
Role in Materials Science and Polymer Chemistry (e.g., for deuterated polymer synthesis)
Deuteration plays a critical role in polymer science, primarily as a tool for characterizing the structure and dynamics of polymer chains using neutron scattering techniques. sci-hub.seresearchgate.net The significant difference in the neutron scattering length between hydrogen and deuterium allows researchers to create "contrast" in polymer mixtures, making specific components visible to neutrons. researchgate.net
1-Penten-3-one (ethyl vinyl ketone) can be polymerized. Therefore, this compound can serve as a deuterated monomer to synthesize polymers with selectively labeled segments. By polymerizing this monomer, one can produce poly(this compound). Blending this deuterated polymer with its non-deuterated equivalent allows for detailed studies using Small-Angle Neutron Scattering (SANS). These experiments can reveal critical information about polymer chain conformation, the thermodynamics of polymer blends, and the structure of block copolymers in solution or in the solid state. nih.gov This knowledge is essential for designing new materials with tailored properties.
Table 4: Coherent Neutron Scattering Lengths of H and D
| Isotope | Scattering Length (fm) | Significance |
|---|---|---|
| Protium (¹H) | -3.74 | Negative scattering length provides strong contrast with deuterium. researchgate.net |
Application in Biochemical Pathway Elucidation through Model Systems
This compound is a deuterated analog of 1-penten-3-one, a naturally occurring compound found in some plants. nih.gov The selective replacement of the three hydrogen atoms on the terminal methyl group (C-5) with deuterium, a stable and non-radioactive isotope of hydrogen, makes this compound a valuable tool in biochemical research. clearsynth.comsimsonpharma.com The significant mass difference between hydrogen and deuterium allows for the effective use of this compound as an isotopic tracer to investigate metabolic pathways in various model systems. simsonpharma.comsynmr.innih.gov
When introduced into a biological system, the deuterium-labeled compound follows the same metabolic routes as its non-deuterated counterpart. However, its increased mass allows researchers to distinguish it and its subsequent metabolites from the endogenous pool of unlabeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. synmr.inscispace.com This enables the precise tracking of the compound's fate, providing clear insights into its absorption, distribution, metabolism, and excretion (ADME) profile. simsonpharma.comresearchgate.net By analyzing the mass shifts in the resulting metabolites, scientists can identify the products of biotransformation and piece together the sequence of enzymatic reactions involved in the metabolic cascade. nih.gov
Isotopic Tracers in Enzyme Mechanism Studies (in vitro)
The utility of this compound extends to the detailed investigation of enzyme mechanisms in vitro. A key principle underlying this application is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. nih.govmdpi.comresearchgate.net The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, meaning it requires more energy to break. mdpi.com
Consequently, if an enzyme-catalyzed reaction involves the cleavage of a C-H bond at the C-5 position of 1-penten-3-one as its rate-determining step, the reaction will proceed more slowly with this compound as the substrate. scispace.com By comparing the reaction kinetics of the deuterated and non-deuterated substrates, researchers can measure the KIE (expressed as the ratio of the rates, kH/kD). A significant KIE (typically >1.5) provides strong evidence that C-H bond breaking at the labeled position is a critical, rate-limiting part of the enzymatic mechanism. nih.govresearchgate.net This approach is invaluable for elucidating the transition states of enzymatic reactions. mdpi.comresearchgate.net
Hypothetical Kinetic Isotope Effect on the Enzymatic Oxidation of 1-Penten-3-one
This table illustrates a hypothetical scenario where an enzyme, such as a cytochrome P450 monooxygenase, catalyzes the hydroxylation at the C-5 position of 1-penten-3-one. The data are for illustrative purposes only.
| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | kH/kD (Vmax/Km) |
| 1-Penten-3-one | 10.5 | 50 | \multirow{2}{*}{4.2} |
| This compound | 2.5 | 52 |
Probing Substrate Specificity and Metabolic Transformations (non-clinical)
In non-clinical settings, such as studies using liver microsomes or other subcellular fractions, this compound serves as a sophisticated probe to explore the substrate specificity of metabolic enzymes and to uncover alternative metabolic pathways. The deuteration at a primary site of metabolism can lead to a phenomenon known as "metabolic switching". scispace.com
If the primary metabolic pathway for 1-penten-3-one is slowed down due to the KIE, the substrate may be diverted to alternative, secondary metabolic routes that were previously minor or unobserved. mdpi.com For instance, if oxidation at the C-5 position is the dominant metabolic fate, using this compound might inhibit this pathway, leading to an increase in metabolites formed through other transformations, such as reduction of the ketone or epoxidation of the double bond.
By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can identify these alternative pathways. This information is crucial for understanding the complete metabolic picture of a compound and for predicting potential drug-drug interactions or the formation of unexpected metabolites. clearsynth.com
Illustrative Metabolite Profile of 1-Penten-3-one and this compound in a Non-Clinical in vitro System
This table presents a hypothetical comparison of metabolite formation from 1-penten-3-one and its deuterated analog in a liver microsome incubation. The data are for illustrative purposes only.
| Metabolite | 1-Penten-3-one (% of Total Metabolites) | This compound (% of Total Metabolites) |
| 5-Hydroxy-1-penten-3-one | 75 | 25 |
| 1-Penten-3-ol | 15 | 45 |
| 1,2-Epoxy-pentan-3-one | 10 | 30 |
Theoretical and Computational Studies on this compound
Following a comprehensive search of scientific literature and databases, it has been determined that specific theoretical and computational studies focusing solely on the chemical compound this compound are not available in published research. The detailed analyses requested in the outline—including specific quantum chemical calculations, molecular dynamics simulations, and computational modeling of its reaction mechanisms—have not been documented for this particular deuterated isotopologue.
The parent compound, 1-Penten-3-one (also known as ethyl vinyl ketone), is a well-documented chemical entity with available data on its physical properties, spectra, and certain chemical reactions. nih.govnist.govnist.gov However, computational studies that would provide the specific energetic, structural, and mechanistic data for the 5,5,5-d3 variant are absent from the accessible scientific record.
General computational methodologies relevant to the requested topics are well-established:
Density Functional Theory (DFT) is a common quantum chemical method used for geometry optimization and energy prediction of molecules. nih.govnih.govimist.ma
Ab initio methods provide high-accuracy calculations for spectroscopic parameters from first principles. nih.govimist.maresearchgate.net
Molecular Dynamics (MD) simulations are employed to study the conformational analysis and the effects of solvents on molecular behavior. osti.gov
Computational modeling is crucial for investigating reaction mechanisms, transition state structures, and predicting kinetic isotope effects (KIEs). princeton.eduresearchgate.netnih.govwikipedia.org The kinetic isotope effect is a key parameter that reveals changes in reaction rates upon isotopic substitution and provides insight into reaction mechanisms. princeton.eduwikipedia.org
While these computational techniques are frequently applied to a wide range of molecules, including deuterated compounds, to understand phenomena like isotope effects on reaction pathways, mdpi.comresearchgate.netarxiv.org specific research applying them to this compound has not been identified. Consequently, the data required to populate the detailed sections and subsections of the requested article—from electronic structure and spectroscopic parameters to reaction barriers and kinetic isotope effects for this specific compound—is not available.
Theoretical and Computational Studies on 1 Penten 3 One 5,5,5 D3
Vibrational Frequency Calculations for Spectroscopic Assignment and Isotope Effect Analysis
Theoretical and computational studies are indispensable for interpreting the vibrational spectra of molecules. For isotopically labeled compounds like 1-Penten-3-one-5,5,5-d3, computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool for calculating vibrational frequencies. These calculations are crucial for the precise assignment of bands observed in experimental infrared (IR) and Raman spectra. Furthermore, they allow for a detailed analysis of the isotopic effect, which is the shift in vibrational frequency upon isotopic substitution.
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), leads to a discernible decrease in the vibrational frequency of the corresponding modes. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. By comparing the calculated vibrational spectra of 1-Penten-3-one and its deuterated analogue, this compound, specific vibrational modes involving the deuterated methyl group can be identified and their isotopic shifts quantified.
Due to the limited availability of specific research data on this compound, the following data for acetone, acetone-d3, and acetone-d6 are presented as an illustrative example of the type of analysis performed in vibrational frequency studies of deuterated ketones. The molecular structures of these acetone isotopomers have been investigated using ab initio and DFT calculations, providing insights into their harmonic and anharmonic vibrational frequencies researchgate.net.
Calculated Vibrational Frequencies and Assignments for Acetone and its Deuterated Isotopologues
The table below presents a selection of calculated vibrational frequencies and their assignments for acetone, acetone-d3, and acetone-d6. These calculations are typically performed at a specific level of theory, for instance, B3LYP with a 6-311++G(3df,3pd) basis set researchgate.net. The potential energy distribution (PED) is often calculated to determine the contribution of different internal coordinates to each normal mode of vibration.
Table 1: Selected Vibrational Assignments for Acetone, Acetone-d3, and Acetone-d6
| Vibrational Mode | Assignment | Acetone (cm-1) | Acetone-d3 (cm-1) | Acetone-d6 (cm-1) |
|---|---|---|---|---|
| ν1 | CH3 asymmetric stretching | 3020 | 2260 (CD3) | 2260 |
| ν2 | CH3 symmetric stretching | 2938 | 2125 (CD3) | 2125 |
| ν3 | C=O stretching | 1742 | 1740 | 1738 |
| ν4 | CH3 asymmetric deformation | 1465 | 1045 (CD3) | 1045 |
| ν5 | CH3 symmetric deformation | 1365 | 1035 (CD3) | 1035 |
| ν13 | CCC deformation | 385 | 380 | 375 |
This table is generated based on typical vibrational frequency data for acetone and its deuterated forms and is intended for illustrative purposes.
Isotope Effect Analysis
The data in the table clearly demonstrates the effect of deuterium substitution on the vibrational frequencies. The most significant shifts are observed for the modes directly involving the hydrogen atoms of the methyl group. For instance, the CH3 asymmetric and symmetric stretching vibrations at 3020 cm-1 and 2938 cm-1 in acetone are shifted to significantly lower frequencies in acetone-d3 and acetone-d6. Similarly, the CH3 deformation modes also show a substantial downward shift upon deuteration.
In contrast, the C=O stretching vibration shows a very small shift upon deuteration of the methyl groups. This is expected, as this mode primarily involves the carbon and oxygen atoms of the carbonyl group and is less affected by the change in mass of the distal methyl groups. The small observed shift is due to the coupling of the C=O stretch with other vibrational modes in the molecule that are affected by deuteration.
A similar pattern of isotopic shifts would be anticipated for this compound. The vibrational modes associated with the C-D bonds of the deuterated methyl group would exhibit significantly lower frequencies compared to the corresponding C-H modes in the non-deuterated compound. These characteristic shifts would be invaluable for the unambiguous assignment of the vibrational spectrum of this compound.
Future Research Directions and Emerging Methodologies for Deuterated Ketones
Development of Sustainable and Economical Synthetic Routes for Deuterated Enones
The increasing demand for deuterated compounds necessitates the development of synthetic routes that are not only efficient but also environmentally benign and cost-effective. researchgate.net Traditional methods often rely on expensive deuterated reagents and harsh reaction conditions. rsc.org Future research is focused on overcoming these limitations through "green chemistry" approaches.
Key areas of development include:
Utilization of Inexpensive Deuterium (B1214612) Sources: Deuterium oxide (D₂O) is an ideal deuterium source due to its low cost and ready availability. researchgate.net Research is increasingly focused on developing catalytic systems that can efficiently utilize D₂O for the deuteration of enones and other carbonyl compounds. nih.govrsc.org
Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for deuteration, often proceeding under mild conditions with high selectivity. rsc.org This approach reduces energy consumption and aligns with green chemistry principles.
Biocatalysis: The use of enzymes for deuteration reactions presents a highly sustainable option. Biocatalytic platforms can offer high selectivity and operate under environmentally friendly conditions. acs.org
The development of these sustainable methods aims to make deuterated compounds like 1-Penten-3-one-5,5,5-d3 more accessible for both research and industrial applications. innoget.com
Exploration of Novel Catalytic Systems for Precision Deuteration and Functionalization
Achieving site-selective deuteration is a significant challenge in synthetic chemistry. nih.govnih.gov The development of novel catalytic systems that can precisely install deuterium atoms at specific positions within a molecule is a major research focus. This precision is crucial for fine-tuning the properties of pharmaceuticals and materials. nih.gov
Recent advances have seen the emergence of various catalytic strategies:
Transition Metal Catalysis: Catalysts based on iridium, ruthenium, palladium, and copper have shown remarkable efficacy in directing C-H deuteration. researchgate.netrsc.orgresearchgate.netrsc.org For instance, ruthenium-catalyzed deoxygenative deuteration of ketones provides a regiospecific method to introduce deuterium. rsc.org Copper-catalyzed transfer hydrodeuteration has also been developed for the selective deuteration of alkynes. nih.gov
Hydrogen Isotope Exchange (HIE): HIE is a common and efficient method for site-selective deuteration, targeting specific C-H bonds with the help of a catalyst. nih.govresearchgate.net This technique has been extensively developed for deuterating various organic frameworks. nih.gov
Catalytic Transfer Deuteration: This technique avoids the use of pressurized deuterium gas (D₂) by employing readily available deuterium donors, making the process safer and more convenient. nih.govcore.ac.uk
| Catalytic System | Deuterium Source | Type of Transformation | Key Advantages |
|---|---|---|---|
| Ruthenium (Ru) Complexes | Deuterated Hydrazine | Deoxygenative Deuteration | High regiospecificity at the methylene site. rsc.org |
| Palladium (Pd) Catalysts | D₂O | C-H Activation/H-D Exchange | Applicable to late-stage functionalization of complex molecules. acs.org |
| Copper (Cu) Hydride | Deuterated Silanes | Transfer Hydrodeuteration | High selectivity and avoids D₂ gas. nih.govnih.gov |
| Iridium (Ir) Complexes | D₂ Gas | β-Deuteration of Enones | Direct deuteration of vinylic sites. researchgate.net |
| Lewis Acids (e.g., B(C₆F₅)₃) | D₂O | α-Deuteration of Carbonyls | Efficient for bioactive carbonyl compounds via enolate intermediates. nih.gov |
These advanced catalytic systems are paving the way for the synthesis of precisely deuterated molecules, enabling more detailed mechanistic studies and the development of next-generation pharmaceuticals.
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is essential for optimizing existing deuteration methods and designing new ones. Advanced spectroscopic techniques are becoming indispensable for real-time, in-situ monitoring of these complex chemical transformations.
Key spectroscopic tools and their applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the position and extent of deuterium incorporation. ed.gov It can be used to monitor the progress of a reaction over time, providing valuable kinetic data. ed.govsemanticscholar.org
Mass Spectrometry (MS): MS is used to confirm the mass increase corresponding to deuterium incorporation and can help quantify the degree of labeling. acs.org It is a crucial technique for analyzing isotopomer distributions in metabolic flux analysis. wikipedia.org
Infrared (IR) Spectroscopy: The difference in vibrational modes between C-H and C-D bonds allows IR spectroscopy to be used to track the progress of deuteration. youtube.com
In-situ Sensors: The integration of various sensors to monitor variables like temperature, pressure, and color can generate large datasets in real-time. chemai.io This data provides a comprehensive picture of the reaction as it happens, aiding in mechanistic elucidation and process optimization. chemai.io
By combining these techniques, researchers can gain detailed insights into the keto-enol tautomerism that often facilitates α-deuteration in ketones, and map the intricate pathways of catalytic cycles. ed.govsemanticscholar.org This knowledge is critical for controlling reaction outcomes and improving the efficiency of deuteration processes.
Application of Machine Learning and Artificial Intelligence in Predicting Deuteration Outcomes
In the context of deuteration, AI and ML can be applied to:
Predict Reaction Yields and Selectivity: By training algorithms on large datasets of known reactions, ML models can predict the efficiency and site-selectivity of a given deuteration method for a new substrate. rjptonline.orgresearchgate.net
Optimize Reaction Conditions: AI can analyze the complex interplay between catalysts, substrates, solvents, and temperature to suggest optimal conditions for achieving high levels of deuterium incorporation.
Accelerate Discovery of New Catalysts: Machine learning can screen virtual libraries of potential catalysts to identify promising candidates for specific deuteration reactions, speeding up the discovery process.
Elucidate Reaction Mechanisms: Data generated from real-time spectroscopic monitoring can be fed into ML algorithms to help identify patterns and intermediates, thus aiding in the elucidation of complex reaction mechanisms. chemai.io
The integration of AI into the research and development workflow promises to significantly reduce the time and resources required to develop new deuteration methodologies, making the synthesis of complex molecules like this compound more efficient and predictable. protheragen.ai
Potential for New Deuterated Organic Material Design and Property Tuning
The substitution of hydrogen with deuterium can have subtle yet significant effects on the physical and chemical properties of organic materials. fiveable.meresolvemass.ca This "isotope effect" can be harnessed to design new materials with tailored properties for a variety of applications, from organic electronics to biodegradable plastics. europa.eunih.govnih.gov
Deuteration can influence a range of material properties:
Thermal Stability: The stronger C-D bond compared to the C-H bond can lead to enhanced thermal stability in deuterated materials. resolvemass.ca
Optoelectronic Properties: In conjugated polymers used in organic electronics, deuteration can affect crystal packing and molecular conformation, thereby influencing their electronic performance. acs.org
Miscibility and Morphology: In polymer blends, selective deuteration is a key strategy used in conjunction with neutron scattering techniques to study the phase morphology and dynamics of the system. acs.orgsci-hub.se
Vibrational Properties: The change in mass upon deuteration alters the vibrational frequencies of molecular bonds, a property that is exploited in spectroscopic studies but also impacts material characteristics. nih.govacs.org
| Material Type | Property Affected by Deuteration | Application/Significance |
|---|---|---|
| Conjugated Polymers | Melting/Crystallization Temperature, Optoelectronic Properties | Organic Electronics (e.g., solar cells, transistors). acs.org |
| Polyolefins | Chain Conformation, Dynamics | Fundamental polymer physics studies using neutron scattering. sci-hub.se |
| Biodegradable Polymers (e.g., PLA) | Degradation Pathways | Development of sustainable and "green" plastics. resolvemass.caeuropa.eu |
| Energetic Materials | Thermal Decomposition, Shock Sensitivity | Enhanced stability and safety of materials. researchgate.net |
The synthesis of deuterated monomers is a crucial first step in creating these advanced materials, as deuteration must typically occur before polymerization. europa.eu As synthetic methods for deuterated building blocks like deuterated ketones become more advanced, the potential to create novel organic materials with precisely tuned properties will continue to expand.
Q & A
Q. How to address discrepancies between theoretical and observed isotopic effects in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
